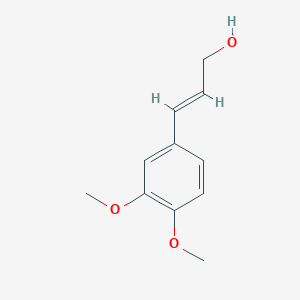

3,4-Dimethoxycinnamyl alcohol

Vue d'ensemble

Description

3,4-dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3' and 4' respectively. It is a dimethoxybenzene and a primary alcohol. It derives from an (E)-cinnamyl alcohol.

Applications De Recherche Scientifique

Toxicological Studies

A study on the sub-acute toxicities of 3,4-dimethoxycinnamyl alcohol and 3,4,5-trimethoxycinnamyl alcohol isolated from Loranthus globosus Roxb revealed no significant changes in hematological and biochemical parameters in rats. This suggests potential safe clinical applications of these compounds (Islam et al., 2007).

Synthesis Applications

Ethyl 3,4-dimethoxycinnamate, synthesized using this compound, demonstrated a high yield and purity under optimal reaction conditions. This highlights its utility in chemical synthesis (Zeng Qing-youa, 2008).

Biomimetic Oxidation Studies

Research into the biomimetic oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol, a related compound) using iron(III) porphyrins and horseradish peroxidase in ionic liquids has shown increased catalytic activity. This could have implications for the use of this compound in similar catalytic processes (Kumar et al., 2007).

Phytochemical Research

In phytochemical studies, compounds such as this compound have been isolated from various plant sources, suggesting their potential in natural product chemistry and herbal medicine (Ahsan et al., 2000).

Genetic Engineering and Biocatalysis

The use of genetically engineered Escherichia coli strains has enabled the biosynthesis of 4-hydroxycinnamyl alcohols, a class of compounds related to this compound. This demonstrates the compound's relevance in biotechnological applications and natural product synthesis (Liu et al., 2017).

Mécanisme D'action

Target of Action

3,4-Dimethoxycinnamyl alcohol is an antimutagenic compound . It has been found to exhibit antimutagenic activity against furylfuramide, Trp-P-1, and activated Trp-P-1 . These targets are mutagenic compounds that can cause DNA damage and lead to mutations .

Mode of Action

It is known to interact with its targets (furylfuramide, trp-p-1, and activated trp-p-1) and exhibit antimutagenic activity . This suggests that it may interfere with the mutagenic activity of these compounds, potentially by inhibiting their ability to bind to DNA and cause mutations .

Biochemical Pathways

Given its antimutagenic activity, it is likely that it impacts pathways related to dna repair and mutation prevention

Result of Action

The primary result of this compound’s action is its antimutagenic activity . By interacting with mutagenic compounds like furylfuramide, Trp-P-1, and activated Trp-P-1, it can potentially prevent DNA damage and mutations . This could have significant implications at the molecular and cellular levels, potentially preventing the development of diseases associated with DNA mutations.

Action Environment

For instance, it was found to be actively metabolized by a white-rot fungus Coriolus versicolor in low nitrogen and high oxygen stationary cultures

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known to be an antimutagenic compound Antimutagenic compounds are substances that inhibit the mutagenicity of a mutagen, which can cause mutations in our DNA

Cellular Effects

Given its antimutagenic properties , it may influence cell function by protecting DNA from mutations

Molecular Mechanism

As an antimutagenic compound , it may interact with biomolecules involved in DNA replication and repair

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYICGYUCCHVYRR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025103 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40918-90-9, 18523-76-7 | |

| Record name | 3'-Hydroxymethylisoeugeneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

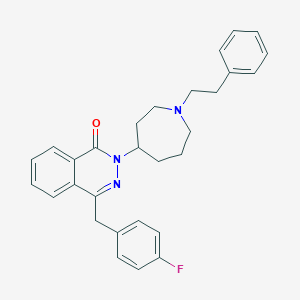

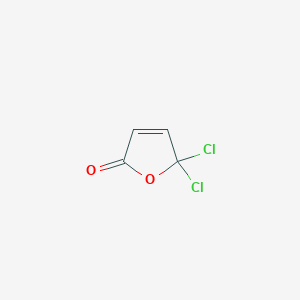

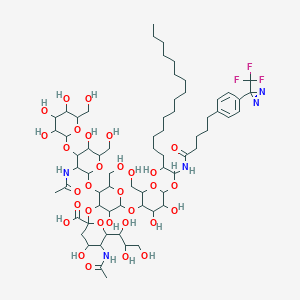

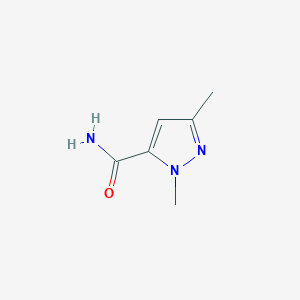

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

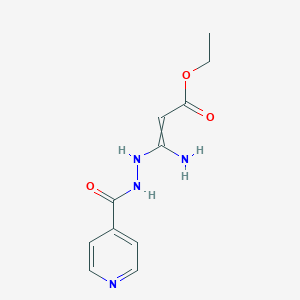

Feasible Synthetic Routes

Q1: What is the biological activity of 3,4-Dimethoxycinnamyl alcohol?

A1: this compound exhibits antileishmanial activity. It shows potent activity against the promastigotes of Leishmania donovani, the parasite responsible for leishmaniasis. []

Q2: How is this compound metabolized in fungi?

A2: Studies using the white-rot fungus Coriolus versicolor reveal that it efficiently metabolizes this compound. The primary metabolic pathway involves oxidation to a mixture of erythro and threo isomers of veratrylglycerol. These isomers are further degraded through cleavage between the Cα and Cβ atoms of the side chain, yielding veratraldehyde. Subsequently, veratraldehyde is reduced to veratryl alcohol. []

Q3: Does the structure of this compound influence its avian repellency?

A3: Research suggests that modifying the structure of this compound impacts its avian repellent properties. For example, the presence of a benzoate ester group, as seen in 3,4-Dimethoxycinnamyl benzoate, generally increases repellency compared to the corresponding alcohol. Additionally, incorporating electron-donating groups enhances the repellency. []

Q4: Can this compound be used as a lignin degradation model compound?

A4: Yes, this compound serves as a suitable model compound for investigating the cleavage of β-O-4 bonds, a crucial step in lignin degradation. Studies employing metal-free solid acid zeolite catalysts and high hydrogen pressure demonstrate the effectiveness of this approach. The process yields valuable monomers like guaiacol, 1-(3,4-dimethoxyphenyl)ethanol, and 1-(3,4-dimethoxyphenyl)-2-propanol, highlighting the potential for biofuel production. []

Q5: Is this compound found in natural sources, and if so, what is its potential role?

A5: Yes, this compound and related compounds like coniferyl benzoate are naturally occurring in plants, notably in benzoin Siam. Research suggests that these compounds might play a role in the plant's chemical defense mechanisms, deterring pests and pathogens. This finding holds potential for developing genetically engineered crops with enhanced resistance by incorporating pathways for producing these compounds. []

Q6: Has this compound been investigated for its potential in insect control?

A6: While not directly studied for insect control, research indicates that this compound might influence the behavior of certain insect species. For instance, 3,4-Dimethoxycinnamaldehyde, a related compound, demonstrates the ability to alter the expression of aldehyde-oxidase-related genes in the Oriental fruit fly (Bactrocera dorsalis). This finding suggests a potential avenue for exploring its use in insect monitoring or control strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)